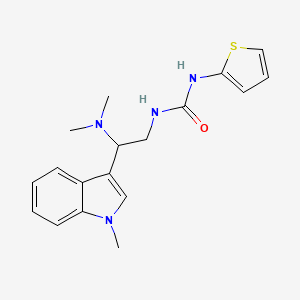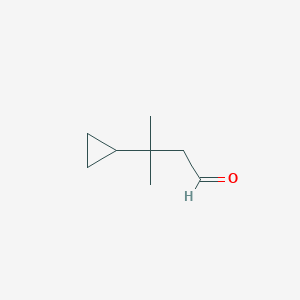
3-Cyclopropyl-3-methylbutanal
Übersicht
Beschreibung
3-Cyclopropyl-3-methylbutanal is a chemical compound that belongs to the class of aldehydes. This compound has gained significant attention from the scientific community due to its unique chemical properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Overview
The chemical compound 3-Cyclopropyl-3-methylbutanal has been the subject of various scientific studies, focusing on its applications in synthesis, flavor chemistry, and its role in environmental and biological systems. This document provides a summary of the research findings related to this compound, excluding information related to drug use, dosage, and side effects.
Synthesis and Chemical Reactions
One area of research focuses on the synthesis and reactivity of compounds related to 3-Cyclopropyl-3-methylbutanal. For example, studies have explored the synthesis of 4-oxobutanoates and their derivatives, which are essential for producing various chemical compounds, including those related to 3-Cyclopropyl-3-methylbutanal (Kunz, Janowitz, & Reißig, 1990)[https://consensus.app/papers/eine-4oxobutansäure-deren-derivaten-kunz/f9cdd4745f0d508fb77608e486cabe5a/?utm_source=chatgpt]. Additionally, research has been conducted on the regiospecific formation of cyclopropylcarbinyl compounds, highlighting the unique reactivity of cyclopropyl groups in chemical synthesis (Bury, Johnson, & Stewart, 1980)[https://consensus.app/papers/regiospecific-formation-cyclopropylcarbinyl-compounds-bury/8845c774073454e9bc5160a781b15139/?utm_source=chatgpt].
Flavor Chemistry and Food Science
In the realm of flavor chemistry and food science, 3-methylbutanal, a compound structurally related to 3-Cyclopropyl-3-methylbutanal, is identified as a key flavor compound in cheese and other food products. Research has delved into the biosynthesis pathways and the control of this flavor compound in cheese production (Afzal et al., 2017)[https://consensus.app/papers/biosynthesis-role-3methylbutanal-acid-bacteria-major-afzal/426aa50e66e95ab08b266ed20a6987b1/?utm_source=chatgpt]. Another study focused on the metabolic pathways for the biosynthesis of the flavor compound 3-methylbutanal by Lactococcus lactis, offering insights into how specific bacterial strains can enhance the flavor profiles of dairy products (Chen et al., 2021)[https://consensus.app/papers/characterization-metabolic-pathways-biosynthesis-chen/61812acef9ad595685f2f704fa93f1dd/?utm_source=chatgpt].
Environmental and Biological Impact
Research has also investigated the environmental and biological impacts of compounds similar to 3-Cyclopropyl-3-methylbutanal. For instance, studies have examined the fate of certain volatile compounds in fermentation processes, which are relevant for understanding the transformations and impacts of similar compounds in various environments (Perpète & Collin, 1999)[https://consensus.app/papers/fate-worty-flavours-contact-fermentation-perpète/e6794293e57c5a2d9048f60935ea4bb4/?utm_source=chatgpt]. Additionally, the role of cyclopropyl-containing compounds in drug molecules has been reviewed, highlighting their versatility and importance in medicinal chemistry (Talele, 2016)[https://consensus.app/papers/cyclopropyl-fragment-versatile-player-frequently-talele/47abb5f8f58a54bc9790487eab06fdcd/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
3-cyclopropyl-3-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,5-6-9)7-3-4-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZQHRFVCVHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-3-methylbutanal | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


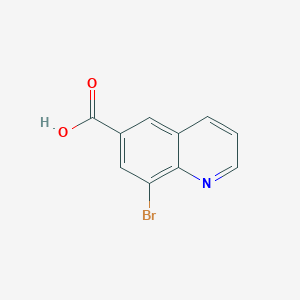
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)
![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)
![4-({3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)benzonitrile](/img/structure/B2729080.png)
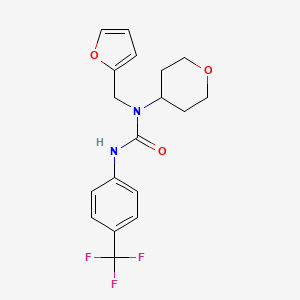
![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)
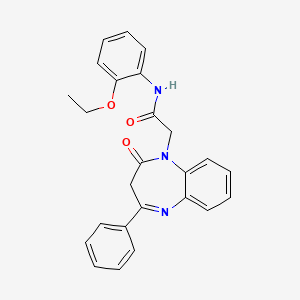
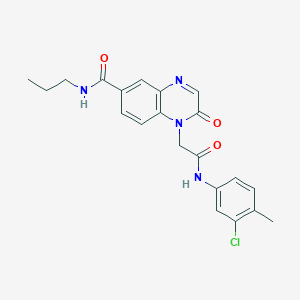
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)
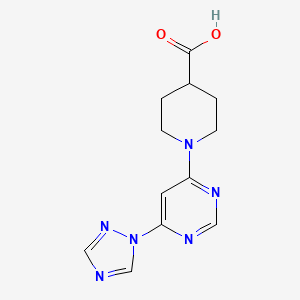
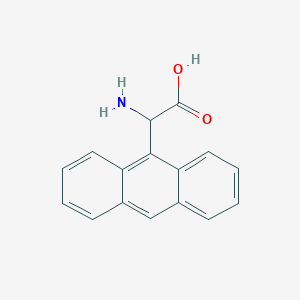
![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)
